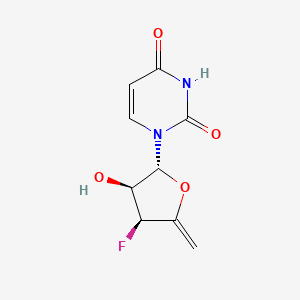
1-((2R,3S,4S)-4-fluoro-3-hydroxy-5-methylene-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2R,3S,4S)-4-fluoro-3-hydroxy-5-methylene-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a fluorinated tetrahydrofuran ring fused to a pyrimidine dione moiety. Its distinct chemical properties make it a subject of interest in medicinal chemistry, synthetic organic chemistry, and materials science.
準備方法
The synthesis of 1-((2R,3S,4S)-4-fluoro-3-hydroxy-5-methylene-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione involves several steps, typically starting from readily available precursors. The synthetic route generally includes:
Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor, often through a ring-closing metathesis reaction.
Fluorination: Introduction of the fluorine atom is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Hydroxylation: The hydroxyl group is introduced via selective oxidation reactions, often using reagents like osmium tetroxide or hydrogen peroxide.
Pyrimidine Dione Formation: The final step involves the condensation of the tetrahydrofuran intermediate with a suitable pyrimidine precursor under acidic or basic conditions to form the desired product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often incorporating continuous flow techniques and automated synthesis platforms to scale up the process efficiently .
化学反応の分析
1-((2R,3S,4S)-4-fluoro-3-hydroxy-5-methylene-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form different derivatives, often using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, using reagents like sodium azide or potassium thiocyanate.
Addition: The methylene group can participate in addition reactions with electrophiles, forming various adducts.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
1-((2R,3S,4S)-4-fluoro-3-hydroxy-5-methylene-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents due to its unique structural features.
Industry: The compound is explored for its use in materials science, particularly in the development of novel polymers and advanced materials
作用機序
The mechanism of action of 1-((2R,3S,4S)-4-fluoro-3-hydroxy-5-methylene-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt key biochemical pathways, leading to therapeutic effects. The molecular targets and pathways involved vary depending on the specific application, but often include enzymes involved in DNA replication and repair, as well as metabolic pathways .
類似化合物との比較
1-((2R,3S,4S)-4-fluoro-3-hydroxy-5-methylene-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione can be compared with similar compounds such as:
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanal: A naturally occurring compound with multiple hydroxyl groups, used in the synthesis of flavonoids and other bioactive molecules.
(2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid: A fluorinated compound with similar structural features, used in biochemical studies and synthetic chemistry.
The uniqueness of this compound lies in its combination of a fluorinated tetrahydrofuran ring with a pyrimidine dione moiety, providing distinct chemical and biological properties that are not observed in other similar compounds.
特性
分子式 |
C9H9FN2O4 |
|---|---|
分子量 |
228.18 g/mol |
IUPAC名 |
1-[(2R,3S,4S)-4-fluoro-3-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H9FN2O4/c1-4-6(10)7(14)8(16-4)12-3-2-5(13)11-9(12)15/h2-3,6-8,14H,1H2,(H,11,13,15)/t6-,7-,8-/m1/s1 |
InChIキー |
AVMCCGJJNDXVHK-BWZBUEFSSA-N |
異性体SMILES |
C=C1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)F |
正規SMILES |
C=C1C(C(C(O1)N2C=CC(=O)NC2=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14107876.png)
![2-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-5-[2-(4-phenylpiperazin-1-yl)ethoxy]phenol](/img/structure/B14107885.png)
![N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B14107894.png)
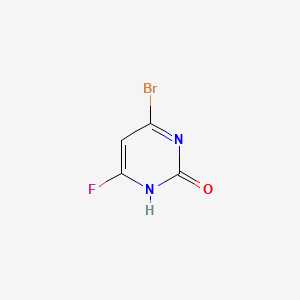
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B14107909.png)
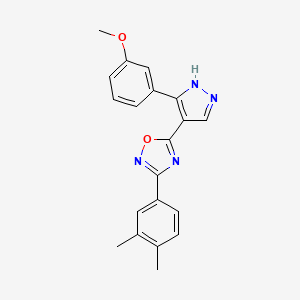
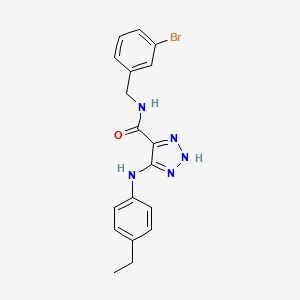
![8-(4-methoxyphenyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14107932.png)
![3-(1H-benzimidazol-1-yl)-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide](/img/structure/B14107941.png)
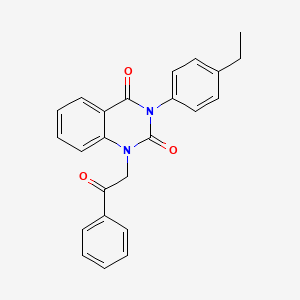
![N-[3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B14107948.png)
![{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14107950.png)
![7-Chloro-1-(3-hydroxyphenyl)-6-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14107961.png)
![N-tert-butyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14107964.png)
